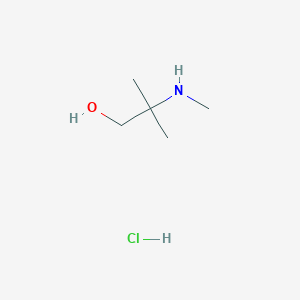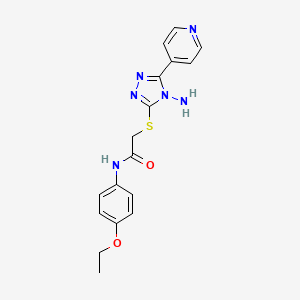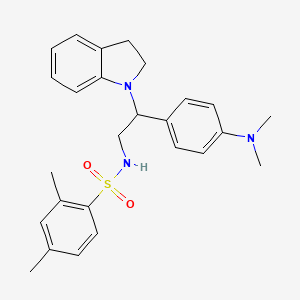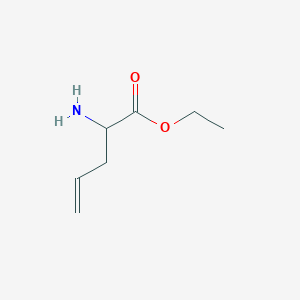
2-Methyl-2-(methylamino)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(methylamino)propan-1-ol hydrochloride is an organic compound with the molecular formula C5H13NO. It is a colorless to yellow liquid or semi-solid that is soluble in water and most organic solvents. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-(methylamino)propan-1-ol hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-(methylamino)propan-1-ol with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to achieve a high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(methylamino)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It undergoes substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted derivatives of this compound .
Scientific Research Applications
2-Methyl-2-(methylamino)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is used in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(methylamino)propan-1-ol hydrochloride involves its interaction with molecular targets in biological systems. It can inhibit certain enzymes and pathways, leading to its antimicrobial and biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(methylamino)-1-propanol
- 1-Amino-2-methyl-2-propanol
- 2-Methyl-2-(nitroamino)-1-propanol
- 2-Methyl-2-(4-pyridyl)-1-propanol
Uniqueness
2-Methyl-2-(methylamino)propan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its solubility in water and organic solvents, along with its reactivity, makes it a versatile compound for various applications. Compared to similar compounds, it offers a balance of stability and reactivity that is valuable in both research and industrial contexts .
Properties
IUPAC Name |
2-methyl-2-(methylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2,4-7)6-3;/h6-7H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNUESIZYFNXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Triethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,1,2-ethanetricarboxylate](/img/structure/B2801767.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2801772.png)
![N-(4-butylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2801773.png)



![trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride](/img/structure/B2801778.png)

![[4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine](/img/structure/B2801782.png)
![ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2801783.png)


